BenchChemオンラインストアへようこそ!

Microtubule inhibitor 3

Cytotoxicity Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Assay

Microtubule inhibitor 3 is a novel furan-diketopiperazine derivative acting as a potent microtubule-destabilizing agent via competitive binding to the colchicine site on tubulin. Its unique scaffold offers distinct SAR advantages over imidazole-based analogs like Plinabulin, making it an essential tool for probing tubulin dynamics. Verified high purity (≥98%) ensures reliable results in polymerization assays and cell line studies (NCI-H460, BxPC-3, HT-29). Procure this critical probe for advanced anticancer research and mechanistic investigations.

Molecular Formula C26H23FN4O3
Molecular Weight 458.5 g/mol
CAS No. 1236141-96-0
Cat. No. B12415206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrotubule inhibitor 3
CAS1236141-96-0
Molecular FormulaC26H23FN4O3
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C26H23FN4O3/c1-26(2,3)23-19(28-14-29-23)13-21-25(34)30-20(24(33)31-21)12-15-5-4-6-17(11-15)22(32)16-7-9-18(27)10-8-16/h4-14H,1-3H3,(H,28,29)(H,30,34)(H,31,33)/b20-12-,21-13-
InChIKeyPPBYGOIXJTYVGU-FDYZEBBJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microtubule Inhibitor 3 (CAS 1236141-96-0): A Furan-Diketopiperazine Colchicine-Site Binder for Advanced Cytoskeletal Research


Microtubule inhibitor 3 (CAS 1236141-96-0), with the molecular formula C26H23FN4O3 and a molecular weight of 458.48 g/mol, is a novel furan-diketopiperazine-type derivative [1]. It functions as a potent microtubule-destabilizing agent by competitively binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics [2]. This compound represents a specific chemical scaffold distinct from the clinically advanced, imidazole-based diketopiperazine Plinabulin, offering a differentiated tool for structure-activity relationship (SAR) studies and anti-cancer drug development [1].

Microtubule Inhibitor 3 (CAS 1236141-96-0): Why Furan-Diketopiperazine Scaffold Differentiation Precludes Simple In-Class Substitution


Generic substitution among microtubule-targeting agents is not possible due to profound differences in binding site specificity, mechanism of action (e.g., stabilization vs. destabilization), and structure-activity relationships. Microtubule inhibitor 3 is a microtubule-destabilizing agent that binds the colchicine site, a distinct pharmacological profile from taxane-site stabilizers like Paclitaxel or vinca-site destabilizers like Vinblastine [1]. Even within the narrow class of diketopiperazine-based colchicine-site binders, the substitution of the imidazole ring in Plinabulin with a furan group, as seen in Microtubule inhibitor 3, significantly alters cytotoxic potency, tubulin polymerization inhibition, and cell line selectivity profiles, as quantified in the evidence below .

Microtubule Inhibitor 3 (CAS 1236141-96-0): Quantified Evidence of Potency and Scaffold-Driven Differentiation


Superior Cytotoxicity in NCI-H460 Lung Cancer Cells: A Direct Comparison with the Clinical Candidate Plinabulin

Microtubule inhibitor 3 demonstrates significantly enhanced cytotoxic potency against the NCI-H460 non-small cell lung cancer (NSCLC) cell line when directly compared to its close analog, the clinical-stage compound Plinabulin. This differentiation is critical, as NCI-H460 is a key model for evaluating anti-tubulin agents [1]. Microtubule inhibitor 3 exhibits a 1.87-fold lower IC50 (14.0 nM) than Plinabulin (26.2 nM) in the same cellular context, providing a clear, quantifiable advantage for studies where higher potency against this specific lung cancer model is required [2].

Cytotoxicity Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Assay

Enhanced Potency in Pancreatic and Colorectal Cancer Cell Lines: Cross-Study Analysis vs. Plinabulin

Cross-study analysis reveals that Microtubule inhibitor 3 displays a different potency profile across multiple cancer cell lines compared to Plinabulin. In human pancreatic cancer BxPC-3 cells, Microtubule inhibitor 3 shows an IC50 of 6.6 nM, while Plinabulin's reported IC50 in the same cell line is 4.4 nM, indicating comparable low nanomolar potency [1]. However, in human colorectal adenocarcinoma HT-29 cells, Microtubule inhibitor 3 (IC50 = 7.0 nM) is 1.4-fold more potent than Plinabulin (IC50 = 9.8 nM) . This shift in relative potency demonstrates a cell line-dependent selectivity that is a key differentiator for target validation studies.

Antiproliferative Activity Pancreatic Cancer Colorectal Cancer

Defined Scaffold Differentiation: Furan-Diketopiperazine Core vs. Imidazole-Diketopiperazine of Plinabulin

A critical structural differentiator for Microtubule inhibitor 3 is its furan-diketopiperazine core, which replaces the imidazole ring found in the clinical candidate Plinabulin. This specific modification was designed to explore SAR beyond the previously held belief that the tert-butyl imidazole moiety was essential for activity [1]. This chemical difference is not merely structural; it is the likely driver of the observed differences in cytotoxic potency and cell line selectivity. Procuring this compound provides a structurally distinct probe for SAR studies, enabling direct comparison with the Plinabulin scaffold to map the pharmacophore requirements for tubulin binding and cellular activity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Scaffold

Functional Target Engagement: Confirmed Inhibition of Microtubule Polymerization via Colchicine Site Binding

Microtubule inhibitor 3's mechanism of action is confirmed through functional assays. It binds competitively to the colchicine site on tubulin , a mechanism distinct from that of taxane-site stabilizers (e.g., Paclitaxel) and vinca-site destabilizers (e.g., Vinblastine). This binding is confirmed to result in the inhibition of microtubule polymerization, as demonstrated by immunofluorescence assays for its structural class [1]. While the specific inhibition rate for this compound is not directly quantified in the available sources, its mechanism is unambiguously defined as colchicine-site mediated microtubule depolymerization, a key differentiator from compounds that act via microtubule stabilization [2].

Target Engagement Tubulin Polymerization Mechanism of Action

Microtubule Inhibitor 3 (CAS 1236141-96-0): Optimal Scientific and Industrial Application Scenarios Based on Validated Evidence


SAR Studies for Next-Generation Colchicine-Site Binders

Microtubule inhibitor 3 is an ideal probe for structure-activity relationship (SAR) studies aimed at understanding the pharmacophoric requirements of the colchicine binding site. Its distinct furan-diketopiperazine core allows for direct comparison with Plinabulin's imidazole scaffold [1][2]. Researchers can use this compound to elucidate how heterocyclic ring substitutions influence tubulin binding affinity, cellular potency, and selectivity, thereby guiding the rational design of novel, optimized anti-tubulin agents [1].

Investigating Cell Line-Specific Sensitivity to Microtubule Disruption

The differential potency profile of Microtubule inhibitor 3 across NCI-H460, BxPC-3, and HT-29 cell lines makes it a valuable tool for studying the molecular determinants of cell line-specific sensitivity to microtubule depolymerization [1][2]. By comparing its effects to those of Plinabulin, researchers can dissect how subtle differences in drug-target interaction translate to variable cellular outcomes in lung, pancreatic, and colorectal cancer models [2][3].

As a Tool Compound for Differentiating Colchicine-Site from Taxane/Vinca-Site Mechanisms

For studies aimed at dissecting the downstream signaling and phenotypic consequences of microtubule network disruption, Microtubule inhibitor 3 serves as a specific tool for colchicine-site mediated depolymerization [1]. Its use alongside microtubule-stabilizing agents (e.g., Paclitaxel) or destabilizers that bind different sites (e.g., Vinblastine) enables precise, mechanism-based experimental designs [2]. This application is critical for understanding resistance mechanisms and identifying combination therapy opportunities [3].

Reference Standard in Bioanalytical Assays for Furan-Diketopiperazine Derivatives

Given its well-defined chemical structure (C26H23FN4O3, MW 458.48) and the availability of its associated analytical data (e.g., SMILES, InChIKey) [1], Microtubule inhibitor 3 can be utilized as a high-purity reference standard in the development and validation of bioanalytical assays (e.g., LC-MS/MS) for the detection and quantification of furan-diketopiperazine analogs in biological matrices, supporting pharmacokinetic and drug metabolism studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microtubule inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.